molecular formula C13H12N4O2 B5467994 N-1H-indazol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide

N-1H-indazol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide

Numéro de catalogue B5467994
Poids moléculaire: 256.26 g/mol
Clé InChI: XKEHUVUDXINMOI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-1H-indazol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide, also known as MLN8054, is a novel small molecule inhibitor of Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in the regulation of cell division and is overexpressed in many types of cancer. MLN8054 has been shown to inhibit Aurora A kinase in preclinical studies and has potential as a cancer therapy.

Mécanisme D'action

N-1H-indazol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide inhibits Aurora A kinase by binding to the ATP-binding site of the enzyme. Aurora A kinase is a key regulator of mitotic spindle assembly and chromosome segregation during cell division. Inhibition of Aurora A kinase leads to defects in mitotic spindle formation and chromosome alignment, resulting in cell cycle arrest and cell death.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to inhibit the proliferation and migration of cancer cells. This compound has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents.

Avantages Et Limitations Des Expériences En Laboratoire

N-1H-indazol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide has several advantages for laboratory experiments. It is a well-characterized small molecule inhibitor of Aurora A kinase with a well-established synthesis method. This compound has been extensively studied in preclinical models of cancer, and its mechanism of action is well understood. However, this compound has limitations in terms of its selectivity for Aurora A kinase. This compound has been shown to inhibit other kinases, including Aurora B kinase, at higher concentrations.

Orientations Futures

There are several future directions for the study of N-1H-indazol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide. One potential direction is the development of this compound as a cancer therapy. Clinical trials have shown promising results for this compound in the treatment of solid tumors. Another direction is the study of this compound in combination with other chemotherapeutic agents. This compound has been shown to enhance the anti-tumor activity of other agents, and combination therapy may improve treatment outcomes. Finally, further research is needed to improve the selectivity of this compound for Aurora A kinase and to identify potential off-target effects.

Méthodes De Synthèse

The synthesis of N-1H-indazol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide involves several steps, including the preparation of the isoxazolecarboxamide intermediate and the coupling of the indazole moiety. The final product is obtained through purification and isolation. The synthesis of this compound has been described in detail in the literature and is a well-established method.

Applications De Recherche Scientifique

N-1H-indazol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide has been extensively studied in preclinical models of cancer, including breast, lung, and colon cancer. In vitro studies have shown that this compound inhibits Aurora A kinase activity and induces cell death in cancer cells. In vivo studies have demonstrated that this compound inhibits tumor growth and prolongs survival in mouse models of cancer.

Propriétés

IUPAC Name

N-(1H-indazol-5-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c1-7-12(8(2)19-17-7)13(18)15-10-3-4-11-9(5-10)6-14-16-11/h3-6H,1-2H3,(H,14,16)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEHUVUDXINMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=CC3=C(C=C2)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.